1-Phenylbut-3-yn-1-ol

Biocatalysis Kinetic Resolution Chiral Building Blocks

1-Phenylbut-3-yn-1-ol (CAS 1743-36-8, MF: C10H10O, MW: 146.19) is a terminal alkynyl secondary alcohol belonging to the homopropargyl alcohol (but-3-yn-1-ol) class. It serves as a versatile chiral building block in asymmetric synthesis, featuring a reactive terminal alkyne moiety suitable for click chemistry, cycloisomerization, and transition metal-catalyzed transformations.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 1743-36-8
Cat. No. B167653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbut-3-yn-1-ol
CAS1743-36-8
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC#CCC(C1=CC=CC=C1)O
InChIInChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2
InChIKeyWBUZTCYOCCUTDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbut-3-yn-1-ol (CAS 1743-36-8): High-Purity Chiral Building Block for Asymmetric Synthesis & Biocatalysis Procurement


1-Phenylbut-3-yn-1-ol (CAS 1743-36-8, MF: C10H10O, MW: 146.19) is a terminal alkynyl secondary alcohol belonging to the homopropargyl alcohol (but-3-yn-1-ol) class [1]. It serves as a versatile chiral building block in asymmetric synthesis, featuring a reactive terminal alkyne moiety suitable for click chemistry, cycloisomerization, and transition metal-catalyzed transformations [2]. Its procurement relevance stems from established scalability in enantioselective biocatalytic resolutions achieving >99% ee and its demonstrated utility as a synthetic intermediate for pharmaceuticals and functional materials [3].

Workflow Chiral building block for asymmetric synthesis
Selection Established biocatalytic resolution to >99% ee
Use Context Click chemistry, cycloisomerization, polymer synthesis

1-Phenylbut-3-yn-1-ol vs. Closest Analogs: Why Structural Homology Does Not Imply Functional Equivalence


Homopropargyl alcohols with varying aromatic substitution patterns exhibit pronounced differences in enzymatic recognition and catalytic efficiency that preclude generic substitution. In lipase-catalyzed kinetic resolution, the para-substituent on the phenyl ring directly modulates enantioselectivity (E-values) and reaction rates, with electron-withdrawing groups (e.g., -NO2, -CF3) enhancing enantioselectivity whereas electron-donating groups (-OCH3) substantially reduce it [1]. Furthermore, even regioisomers such as 1-phenylprop-2-yn-1-ol (propargylic vs. homopropargylic architecture) display fundamentally distinct reactivity profiles in cycloisomerization and cross-coupling due to altered alkyne electronic environment and chelation geometry [2].

Target 1-Phenylbut-3-yn-1-ol (unsubstituted phenyl)
Analog Risk Para-substituted analogs (e.g., -OCH3, -CF3) may shift enantioselectivity and yield, requiring re-optimization of biocatalytic resolution.
Target C3 homopropargylic architecture
Analog Risk Propargylic alcohol regioisomers (C2 spacing) may not support 5-endo-dig cycloisomerization to dihydrofurans.

1-Phenylbut-3-yn-1-ol Procurement Decision Guide: Head-to-Head Quantitative Differentiation vs. Analog Candidates


Superior Enantioselectivity in Biocatalytic Resolution: 1-Phenylbut-3-yn-1-ol Achieves >99% ee vs. Para-Substituted Analogs Under Identical Conditions

In a comprehensive lipase-catalyzed kinetic resolution study of nine homopropargylic sec-alcohols, racemic 1-phenylbut-3-yn-1-ol (unsubstituted phenyl) served as the benchmark substrate. Using Amano PS-IM (Burkholderia cepacia lipase immobilized on diatomaceous earth) with vinyl acetate as acyl donor in diisopropyl ether, the compound achieved an enantioselectivity factor E ≫ 500 and produced both (S)-alcohol and (R)-acetate with >99% enantiomeric excess (ee) [1]. In contrast, para-methoxy substituted analog 1-(4-methoxyphenyl)but-3-yn-1-ol exhibited only 88% ee for the (S)-alcohol and 79% ee for the (R)-acetate under identical conditions, representing a >11 percentage-point reduction in enantiopurity for the alcohol product [1]. This substituent-dependent enantioselectivity directly correlates with procurement decision-making.

Enantioselectivity in biocatalytic resolution
Head-to-head
Target: (S)-alcohol >99% ee, (R)-acetate >99% ee, E ≫ 500
p-OMe analog: (S)-alcohol 88% ee, (R)-acetate 79% ee
≥11 percentage-point ee reduction for p-OMe analog
Supports stereochemical-control context
Amano PS-IM, vinyl acetate, diisopropyl ether, 25°C
Biocatalysis Kinetic Resolution Chiral Building Blocks

Enzymatic Resolution Yield Performance: 1-Phenylbut-3-yn-1-ol Delivers Consistent 40-44% Isolated Yields for Both Enantiomers

In preparative-scale (1 mmol) kinetic resolution experiments using Amano PS-IM, 1-phenylbut-3-yn-1-ol produced (S)-alcohol in 41% isolated yield (>99% ee) and (R)-acetate in 44% isolated yield (>99% ee) after 2 hours [1]. This yield profile was among the highest in the series; by comparison, the para-trifluoromethyl analog yielded only 31% (S)-alcohol and 28% (R)-acetate under identical conditions, representing a 10-16 percentage-point yield penalty [1].

Preparative-scale isolated yield
Head-to-head
Target: (S)-alcohol 41% yield, (R)-acetate 44% yield
p-CF3 analog: (S)-alcohol 31% yield, (R)-acetate 28% yield
10–16 percentage-point yield difference
Supports process economics review
1 mmol scale, Amano PS-IM, 2 h, identical conditions
Preparative-Scale Biocatalysis Chiral Resolution Process Chemistry

Robust Polymerization Behavior Enables Functional Polyacetylene Synthesis: Distinct UV-Vis and Thermal Properties vs. Analog Polymers

1-Phenylbut-3-yn-1-ol undergoes transition metal-catalyzed polymerization to yield poly(1-phenylbut-3-yn-1-ol), a conjugated polymer with a characteristic UV-Vis absorption maximum at 310 nm in DMF and a polymer yield of 71% using MoCl5-based catalyst systems [1]. This absorption profile differs markedly from poly(phenylacetylene) derivatives, positioning this polymer as a distinct material for optoelectronic applications [1].

Polymerization and optical properties
Class-level
71% polymer yield; UV-Vis λmax = 310 nm (DMF)
~40–90 nm blue-shifted vs. poly(phenylacetylene) baseline
Supports materials science procurement context
MoCl5-based catalyst, 60°C; property context requires review
Conjugated Polymers Polyacetylene Derivatives Functional Materials

Validated Scalable Synthesis via Organic Syntheses Protocol: 82% Yield from Styrene Oxide in Reproducible Procedure

A validated Organic Syntheses procedure provides a reproducible synthetic route to 1-phenylbut-3-yn-1-ol via nucleophilic ring-opening of styrene oxide with lithium acetylide-ethylenediamine complex in DMSO, delivering 82% isolated yield (43.98 g from 368 mmol styrene oxide) after vacuum distillation (88-89°C at 1.0 mm Hg) [1]. This protocol has been peer-checked and is suitable for multigram laboratory-scale preparation [1].

Validated synthetic protocol yield
Reported
82% isolated yield at 368 mmol scale
7–22 percentage-point yield context vs. alternative Barbier conditions
Supports in-house preparation review
Org. Synth. peer-checked protocol; lithium acetylide-EDA, DMSO
Multigram Synthesis Process Validation Reproducibility

Mo(CO)6-Catalyzed Cycloisomerization to 2-Phenyl-2,3-dihydrofuran: Validated Entry to Oxygen Heterocycles

1-Phenylbut-3-yn-1-ol undergoes Mo(CO)6-catalyzed cycloisomerization under photochemical conditions (350 nm UV irradiation) in the presence of triethylamine to afford 2-phenyl-2,3-dihydrofuran, a valuable oxygen heterocycle building block [1]. This transformation exploits the homopropargylic architecture specifically—the C3-spacing between alkyne and hydroxyl is essential for 5-endo-dig cyclization; closer analogs (propargylic alcohols with C2-spacing) undergo different cyclization pathways or fail to cyclize efficiently [1].

Cycloisomerization to dihydrofuran
Reported
Clean conversion to 2-phenyl-2,3-dihydrofuran
Propargylic analog: no analogous 5-endo-dig cyclization
Supports heterocyclic chemistry workflow
Mo(CO)6, Et3N, 350 nm hv; C3 spacing essential
Cycloisomerization Dihydrofuran Synthesis Heterocyclic Chemistry

1-Phenylbut-3-yn-1-ol Application Scenarios: Evidence-Backed Procurement Guidance


Enzymatic Synthesis of Single-Enantiomer Chiral Building Blocks for Pharmaceutical Intermediates

Procure racemic 1-phenylbut-3-yn-1-ol for lipase-catalyzed kinetic resolution using Amano PS-IM to generate (S)-alcohol and (R)-acetate with >99% ee at 40-44% isolated yield. This substrate outperforms para-substituted analogs (e.g., p-OMe, p-CF3) in both enantioselectivity (E ≫ 500) and yield consistency under identical conditions [1]. The resulting enantiopure homopropargyl alcohols serve as versatile precursors for asymmetric synthesis of bioactive molecules.

Mo-Catalyzed Synthesis of 2-Aryl-2,3-dihydrofurans via Cycloisomerization

Use 1-phenylbut-3-yn-1-ol as the substrate in Mo(CO)6-catalyzed photochemical cycloisomerization (350 nm) to prepare 2-phenyl-2,3-dihydrofuran, an oxygen heterocycle building block for natural product synthesis and medicinal chemistry [1]. This reaction leverages the unique C3 homopropargylic spacing that is not present in propargylic alcohol analogs.

Synthesis of Conjugated Polyacetylene Derivatives for Optoelectronic Materials Research

Polymerize 1-phenylbut-3-yn-1-ol using MoCl5-based catalysts to obtain poly(1-phenylbut-3-yn-1-ol) with characteristic UV-Vis absorption at λmax = 310 nm and 71% polymer yield [1]. This polymer exhibits a distinct blue-shifted optical profile compared to conventional poly(phenylacetylene) materials, offering a differentiated scaffold for conjugated polymer research.

Click Chemistry Conjugation via Terminal Alkyne Functionality

The terminal alkyne moiety of 1-phenylbut-3-yn-1-ol enables CuAAC (copper-catalyzed azide-alkyne cycloaddition) with azide-containing partners to generate 1,2,3-triazole-linked conjugates. This reactivity profile is widely exploited in bioconjugation, probe synthesis, and materials functionalization [1]. The secondary alcohol also provides an orthogonal functionalization handle for esterification or oxidation.

Application
Selection Property
Validation Focus
Enantiomer-comparison studies for chiral intermediates
Kinetic resolution substrate with reported enantioselectivity context
Enantiomeric excess and yield consistency review
Dihydrofuran heterocycle synthesis
C3 homopropargylic architecture for 5-endo-dig cycloisomerization
Photochemical Mo(CO)6-catalyzed method review
Conjugated polymer research
Terminal alkyne polymerization to blue-shifted polyacetylene
Optical property and polymerization condition review
Click chemistry and bioconjugation
Terminal alkyne handle for CuAAC with orthogonal alcohol
Conjugation efficiency and functional group tolerance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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